1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine
Overview
Description
“1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine” is a chemical compound with the molecular formula C6H7BrN2. It has a molecular weight of 187.04 . This compound is related to the 5-Bromopyridine family .
Molecular Structure Analysis
The molecular structure of “1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine” consists of a pyridine ring substituted with a bromine atom at the 5th position and a methanamine group at the 3rd position .Scientific Research Applications
Synthesis and Biological Evaluation :
- A derivative, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, synthesized for antibacterial and antifungal activities, showed acceptable results (B. G. Rao, A. Prasad, P. Rao, 2013).
Signal Transduction Research :
- Novel derivatives designed as "biased agonists" of serotonin 5-HT1A receptors showed high receptor affinity and selectivity, indicating potential as antidepressant drug candidates (J. Sniecikowska et al., 2019).
Antimicrobial and Anticancer Studies :
- Synthesis and characterization of Schiff base rare earth metal complexes with the compound exhibited good results in both antimicrobial and anticancer assays (B. Preethi et al., 2021).
Synthesis of Quinoline Derivatives :
- The creation of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives demonstrated moderate to very good antibacterial and antifungal activities (K D Thomas et al., 2010).
Efficient Synthesis and Receptor Antagonism :
- An efficient synthesis method for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a potent antagonist for various receptors, was developed (Y. Hirokawa et al., 2000).
Synthesis of Novel Compounds :
- Successful synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound with potential for further chemical research (Ganesh Shimoga et al., 2018).
Biheterocyclic Synthesis :
- Utilization of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one for synthesizing (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles, highlighting its potential in complex chemical syntheses (E. C. Aquino et al., 2017).
Asymmetric Synthesis :
- Asymmetric synthesis of 2-(1-aminoalkyl) piperidines using related compounds, indicating its use in creating specific stereochemical configurations (O. Froelich et al., 1996).
Modeling Methane Monooxygenases :
- Diiron(III) complexes with related ligands were studied as functional models for methane monooxygenases, showing the compound's relevance in mimicking biological systems (M. Sankaralingam, M. Palaniandavar, 2014).
Synthesis and Anticonvulsant Screening :
- Synthesis of Schiff bases with 3-aminomethyl pyridine (a similar structure) for anticonvulsant activity, indicating potential neurological applications (S. Pandey, R. Srivastava, 2011).
Catalytic Amination Studies :
- Catalytic efficiencies of palladium(0) and copper(I) complexes in amination with bromopyridines, exploring the compound's role in catalysis (M. Lyakhovich et al., 2019).
Novel Cytotoxic Agents Synthesis :
- One-pot synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, showing significant cytotoxic activity against various cancer cell lines (A. Ramazani et al., 2014).
Anticancer Activity of Complexes :
- Synthesis and characterization of palladium and platinum complexes with Schiff base ligands, including related compounds, for potential anticancer activity (S. Mbugua et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-1-cyclopentylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-12-5-11(8-15-9-12)7-14-6-10-3-1-2-4-10/h5,8-10,14H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHOAZRJDLJJQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNCC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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